N'-(3-(Diethylamino)propyl)-N,N-diethylpropane-1,3-diamine

Description

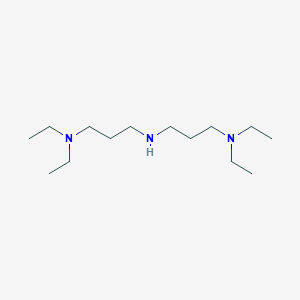

N'-(3-(Diethylamino)propyl)-N,N-diethylpropane-1,3-diamine is a tertiary aliphatic diamine characterized by two diethylamino groups attached to a propane-1,3-diamine backbone. Its molecular formula is C₁₃H₃₁N₃, with a calculated molecular weight of 229.4 g/mol. The compound is structurally flexible, enabling applications in catalysis, polymer synthesis, and as intermediates in pharmaceuticals .

Properties

CAS No. |

6050-28-8 |

|---|---|

Molecular Formula |

C14H33N3 |

Molecular Weight |

243.43 g/mol |

IUPAC Name |

N-[3-(diethylamino)propyl]-N',N'-diethylpropane-1,3-diamine |

InChI |

InChI=1S/C14H33N3/c1-5-16(6-2)13-9-11-15-12-10-14-17(7-3)8-4/h15H,5-14H2,1-4H3 |

InChI Key |

MUFLLFPHQQDPIW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCNCCCN(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-(Diethylamino)propyl)-N,N-diethylpropane-1,3-diamine typically involves the reaction of N,N-diethylaminopropylamine with other chemical reagents under controlled conditions. One common method involves the use of methacryloyl chloride and chloroform, with hydroquinone as a stabilizer . The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process often includes steps such as distillation and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N’-(3-(Diethylamino)propyl)-N,N-diethylpropane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

Substitution Reactions: These reactions typically involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different amine oxides, while reduction can produce simpler amines.

Scientific Research Applications

Catalysis

N'-(3-(Diethylamino)propyl)-N,N-diethylpropane-1,3-diamine is widely used as a catalyst in various chemical reactions:

- Polymerization Reactions : This compound enhances the reaction rates in the production of polyurethanes and other polymers. It significantly improves product yields compared to traditional catalysts.

- Epoxy Resin Curing : It acts as a curing agent for epoxy resins, promoting cross-linking that enhances thermal stability and mechanical properties of the final products.

Biochemistry

In biochemistry, this compound has shown promising applications:

- Bioconjugation : The amine groups facilitate the conjugation of drugs to targeting moieties or carriers, making it useful in drug delivery systems.

- Enzyme Stabilization : Research indicates that it can stabilize certain enzymes, enhancing their activity and lifespan in biochemical assays.

Pharmaceutical Applications

The compound's pharmaceutical potential includes:

- Drug Development : It forms stable complexes with various drugs, enhancing their solubility and bioavailability.

- Antimicrobial Activity : Preliminary studies suggest antimicrobial properties, indicating its potential as an ingredient in formulations aimed at combating infections.

Case Study 1: Polymer Synthesis

A study investigated the use of this compound in synthesizing polyurethane elastomers. Results showed that incorporating this compound as a catalyst significantly reduced reaction times and improved mechanical properties compared to traditional catalysts.

Case Study 2: Drug Delivery Systems

In another research project focusing on drug delivery systems, researchers utilized this compound to modify liposomes for targeted drug delivery. The modified liposomes exhibited enhanced cellular uptake and improved therapeutic efficacy against cancer cells.

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Catalysis | Polymerization of Polyurethanes | Improved reaction rates and product yields |

| Curing agent for Epoxy Resins | Enhanced thermal stability | |

| Biochemistry | Bioconjugation for drug delivery | Facilitates drug targeting |

| Enzyme stabilization | Increases enzyme activity | |

| Pharmaceuticals | Drug development | Enhances drug solubility |

| Antimicrobial formulations | Potential treatment for microbial infections |

Mechanism of Action

The mechanism by which N’-(3-(Diethylamino)propyl)-N,N-diethylpropane-1,3-diamine exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in the nature of amino group substituents (e.g., dimethyl vs. diethyl) or backbone modifications. These variations influence steric hindrance, basicity, solubility, and reactivity:

Table 1: Structural and Physical Properties Comparison

Key Observations :

- Diethyl vs.

- Backbone Modifications : Addition of functional groups (e.g., carboxamide in ) introduces hydrogen-bonding capacity, critical for biological activity .

Biological Activity

N'-(3-(Diethylamino)propyl)-N,N-diethylpropane-1,3-diamine, commonly referred to as DEAPDA, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, synthesis, and potential applications, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

DEAPDA is characterized by its unique chemical structure, which includes two diethylamino groups attached to a propane backbone. The structural formula can be represented as follows:

This structure is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have explored the anticancer potential of DEAPDA. It has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, research indicates that compounds similar to DEAPDA exhibit significant cytotoxic effects against tumor cells, with effective concentrations (EC50) ranging from 10 to 35 µM depending on the cell line tested .

Table 1: Summary of Anticancer Activity

The proposed mechanism of action for DEAPDA involves the inhibition of key cellular pathways that regulate cell proliferation and survival. It appears to interfere with DNA synthesis and repair mechanisms, leading to increased apoptosis in cancer cells .

Other Biological Activities

In addition to its anticancer properties, DEAPDA has been investigated for other biological activities:

- Antimicrobial Activity : Some studies suggest that DEAPDA exhibits antibacterial properties against certain Gram-positive bacteria. However, detailed quantitative data on its antimicrobial efficacy remains limited.

- Neuroprotective Effects : Preliminary research indicates that DEAPDA may offer neuroprotective benefits by modulating neurotransmitter levels in neuronal cultures .

Case Studies and Research Findings

Several case studies highlight the potential applications of DEAPDA in medicinal chemistry:

- Study on Tumor Cell Lines : A study conducted on various tumor cell lines demonstrated that DEAPDA could significantly reduce cell viability at concentrations lower than those required for normal fibroblasts, indicating selectivity towards cancerous cells .

- Neuroprotection in Animal Models : In animal models, DEAPDA was shown to improve cognitive function and reduce markers of neuroinflammation when administered after induced neuronal damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.